Indan-1-YL-hydrazine
Description
Significance of Hydrazine (B178648) Derivatives in Chemical and Biological Sciences
Hydrazine and its organic derivatives, characterized by a nitrogen-nitrogen single bond, are a class of compounds with extensive utility and diverse applications. iscientific.org In chemical synthesis, they are valued as potent reducing agents and versatile intermediates for constructing a wide array of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. mdpi.com The reactivity of the hydrazine moiety makes it a crucial synthon in organic chemistry for creating molecules with specific three-dimensional shapes and functionalities. iscientific.orgmdpi.com
In the biological and medicinal sciences, hydrazine derivatives have attracted significant attention due to their broad spectrum of pharmacological activities. ontosight.airesearchgate.net The functional group (-NHNH2) is a key feature in numerous biologically active molecules. iscientific.org Researchers have extensively investigated hydrazine derivatives for various therapeutic applications, and these studies have revealed a wide range of biological effects. scispace.comnih.gov
Table 1: Reported Biological Activities of Hydrazine Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Exhibit inhibitory effects against various microorganisms, including bacteria and fungi. | ontosight.ainih.govajrconline.org |
| Anticancer | Some derivatives have shown the ability to inhibit the growth of cancer cells. | ontosight.ainih.gov |
| Anti-inflammatory | Capable of reducing inflammation, with some acting as cyclooxygenase-2 (COX-2) inhibitors. | nih.govontosight.aimaterialsciencejournal.org |
| Anticonvulsant | Certain hydrazones (a subclass of hydrazine derivatives) have been shown to possess anticonvulsant properties. | nih.govhygeiajournal.com |
| Antidepressant | Some hydrazine derivatives, such as iproniazid (B1672159) and isocarboxazid, act as monoamine oxidase (MAO) inhibitors. | researchgate.netmaterialsciencejournal.org |
| Antitubercular | Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis. | researchgate.netnih.gov |
| Neuroprotective | Evidence suggests that certain derivatives may offer protection against neurodegenerative diseases. | ontosight.ai |
| Analgesic | Some compounds exhibit pain-relieving properties. | nih.govmaterialsciencejournal.org |
The versatility of hydrazine derivatives continues to make them a subject of intense research for the development of new therapeutic agents and functional materials. researchgate.net
Overview of Indane Scaffolds in Medicinal Chemistry and Organic Synthesis
The indane scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.netnih.gov The rigid, bicyclic structure of indane provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological receptors and enzymes. researchgate.netresearchgate.net
The importance of the indane framework is exemplified by its presence in several commercially successful drugs. Notable examples include Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an antiretroviral drug used to treat HIV/AIDS. nih.govscribd.comencyclopedia.pub The indane moiety is also found in various natural products, further validating its biological relevance. researchgate.netnih.gov
In addition to its role in pharmaceuticals, the indane scaffold and its derivatives, such as indanone and indane-1,3-dione, are versatile building blocks in organic synthesis. nih.govencyclopedia.pub The functional groups on the five-membered ring, particularly ketones, provide reactive sites for a wide range of chemical transformations. nih.gov This allows chemists to construct a diverse library of indane-based molecules for screening in various applications, from bioimaging to electronics. nih.govencyclopedia.pub Research has demonstrated that derivatives of the indane scaffold possess a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.net
Scope and Core Research Focus of Indan-1-YL-hydrazine Studies
The academic research involving this compound (CAS Number: 91182-13-7) is focused on its role as a chemical intermediate rather than a final product with direct applications. guidechem.com The core of the research lies in utilizing its unique structure—combining the reactive hydrazine group with the privileged indane scaffold—to synthesize more complex, multi-ring heterocyclic systems.
The primary research thrust is the synthesis of novel compounds by reacting this compound, or more commonly its corresponding hydrazone derivatives, with other molecules. For instance, research has explored the reaction of indanone with hydrazine derivatives to create fused heterocyclic systems like indenopyrazoles and indenopyridines. researchgate.net These synthetic efforts aim to create new molecular architectures that can be evaluated for biological activity.
A significant area of investigation is the development of potential therapeutic agents. Studies have shown that hydrazones derived from indane structures can exhibit notable biological effects. For example, hydrazones of indane-1,3-dione have been investigated for their anticoagulant and antimicrobial activities. scispace.com In a more targeted approach, researchers have synthesized thiazole (B1198619) derivatives from an inden-1-ylidene-hydrazinyl precursor (structurally related to this compound) to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.net
Table 2: Research Focus on this compound and its Derivatives
| Research Area | Description | Key Findings/Applications | References |
|---|---|---|---|
| Synthetic Chemistry | Use as a synthon to construct complex heterocyclic systems. | Synthesis of indenopyrazoles, indenopyridines, and other fused-ring structures. | researchgate.net |
| Medicinal Chemistry | Design and synthesis of novel compounds for therapeutic evaluation. | Development of potential enzyme inhibitors (AChE, MAO-B) for neurodegenerative diseases. | researchgate.net |
| Biological Screening | Investigation of the biological properties of its derivatives. | Discovery of anticoagulant and antimicrobial activities in related indane-hydrazone structures. | scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFAEQGIQBHZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633058 | |
| Record name | (2,3-Dihydro-1H-inden-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-13-7 | |
| Record name | (2,3-Dihydro-1H-inden-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indan 1 Yl Hydrazine and Its Derivatives
General Synthetic Routes to Hydrazone Formation
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Their synthesis is typically straightforward, relying on the reactivity of the hydrazine (B178648) moiety with carbonyl compounds.
A primary and widely used method for synthesizing hydrazones is the condensation reaction between a hydrazine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is a type of nucleophilic addition-elimination. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.orglibretexts.org
The reaction is generally high-yielding and can be performed under mild conditions. researchgate.net To facilitate the reaction and increase the yield, a catalytic amount of acid, such as glacial acetic acid or sulfuric acid, is often added. researchgate.net The reaction is typically carried out in an organic solvent, most commonly an alcohol. researchgate.net This general reaction forms the basis for the synthesis of many Indan-1-YL-hydrazine derivatives, where 1-indanone (B140024) or a related compound serves as the carbonyl precursor.
Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) is a common and reactive precursor for the synthesis of hydrazines and hydrazones. It readily reacts with aldehydes and ketones via condensation to form the corresponding hydrazones or related azines. researchgate.net
A key step in the synthesis of this compound derivatives is the direct reaction of an indanone precursor with hydrazine hydrate. For instance, (5-Bromo-indan-1-ylidene)-hydrazine is synthesized by refluxing 5-Bromo-indan-1-one with hydrazine hydrate in an ethanol (B145695) solvent for several hours. nih.gov Upon completion of the reaction, the resulting product can often be collected as a solid, which is then purified by washing with a solvent like methanol. nih.gov This method provides a direct route to the core hydrazine structure, which can then be used as an intermediate for more complex derivatives.
| Reactants | Reagent | Solvent | Conditions | Product | Reference |
| 5-Bromo-indan-1-one | Hydrazine Hydrate | Ethanol | Reflux (5h) | (5-Bromo-indan-1-ylidene)-hydrazine | nih.gov |
| Carbonyl Compounds | Hydrazine Hydrate | Acetic Acid | Room Temp | Azines | researchgate.net |
Targeted Synthesis of this compound Derivatives
Building upon the fundamental hydrazone formation, specific derivatives of this compound have been synthesized for various research purposes. These targeted syntheses often involve multi-step reaction sequences to build complex molecular architectures around the indan-hydrazine core.
A notable class of derivatives are the thiazolyl hydrazones of 1-indanone. The synthesis of these compounds typically begins with the formation of a thiosemicarbazone intermediate. This is achieved by reacting 1-indanone with thiosemicarbazide. researchgate.net
The resulting thiosemicarbazone is then subjected to a cyclization reaction with an appropriate α-bromoacetophenone derivative in an ethanol solvent. The mixture is stirred for several hours, and upon cooling, the crude product precipitates and can be filtered off and purified by crystallization from ethanol. researchgate.net This Hantzsch thiazole (B1198619) synthesis pathway results in the formation of the desired N-Indan-1-ylidene-N'-(thiazol-2-yl)-hydrazine derivatives. researchgate.netresearchgate.net A series of twelve such derivatives have been synthesized using this method. researchgate.netjcsp.org.pk One specific example is N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), which has been noted for its cytotoxic profile against certain cancer cell lines. frontiersin.orgnih.gov
| Step | Reactants | Solvent | Conditions | Intermediate/Product | Reference |
| 1 | 1-Indanone, Thiosemicarbazide | - | - | 1-Indanone thiosemicarbazone | researchgate.net |
| 2 | 1-Indanone thiosemicarbazone, α-bromoacetophenone derivatives | Ethanol | Stirring (6h) | Indanone-based thiazolyl hydrazone derivatives | researchgate.net |
Researchers have synthesized new series of thiazole and formazan (B1609692) derivatives linked to a 5-bromo-indan moiety. nih.govplos.org The synthesis of these compounds starts with the preparation of the key intermediate, (5-Bromo-indan-1-ylidene)-hydrazine, by refluxing 5-bromo-indan-1-one with hydrazine hydrate in ethanol. nih.gov
To obtain the formazan derivatives, the (5-Bromo-indan-1-ylidene)-hydrazine intermediate is reacted with various hydrazonoyl chlorides. This reaction is carried out in dioxane with triethylamine (B128534) (Et₃N) as a base, under reflux conditions for approximately five hours. nih.govplos.org
The synthesis of the related thiazole derivatives also proceeds from the (5-Bromo-indan-1-ylidene)-hydrazine intermediate, which is first converted to 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide. This carbothioamide is then reacted with different α-haloketones to yield the final indenyl-thiazole products. plos.orgplos.org
| Derivative Class | Starting Material | Key Reagents | Solvent/Base | Conditions | Reference |
| Indenyl-Formazan | (5-Bromo-indan-1-ylidene)-hydrazine | Hydrazonoyl chlorides | Dioxane / Et₃N | Reflux (5h) | nih.govplos.org |
| Indenyl-Thiazole | 2-(5-Bromo...)-carbothioamide | α-haloketones | - | - | plos.orgplos.org |
The synthesis of this complex class of derivatives involves a multi-step pathway. The initial step is a Claisen-Schmidt condensation reaction, where substituted benzaldehydes are reacted under alcoholic basic conditions to form chalcone (B49325) derivatives. nih.gov
These chalcone intermediates then undergo a nucleophilic addition reaction with aminoguanidine (B1677879) hydrochloride. This final step yields the target pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. nih.gov A series of 40 such compounds have been designed and synthesized through this general procedure for evaluation as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1. nih.govrsc.org
| Step | Reaction Type | Reactants | Conditions | Product | Reference |
| 1 | Claisen-Schmidt Condensation | N-benzyl pyrrole (B145914), Substituted benzaldehydes | Alcoholic basic condition | Chalcone derivatives | nih.gov |
| 2 | Nucleophilic Addition | Chalcone derivatives, Aminoguanidine hydrochloride | - | Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives | nih.gov |
Indazole and Hydrazone Derivatives from Aldehydes and Ketones
The reaction of hydrazines with aldehydes and ketones is a fundamental method for the synthesis of hydrazones, which can then be cyclized to form indazole derivatives. The reaction of substituted salicylaldehydes with hydrazine hydrochloride under various conditions can yield 1-H-indazoles. lookchem.com However, the reaction of benzaldehydes with hydrazine hydrate under similar conditions often results in the formation of hydrazones. lookchem.comresearchgate.net
A novel method for the synthesis of indazole derivatives involves reacting substituted aldehydes and ketones with hydrazine in the presence of dimethylformamide (DMF). researchgate.net This reaction proceeds through a hydrazone intermediate. researchgate.net The 1H-indazole skeleton can also be constructed via a [3 + 2] annulation approach from arynes and hydrazones. nih.gov This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones to produce a variety of indazoles. nih.gov
The synthesis of 1H-Indazole-3-carboxylic acid hydrazide has been achieved by treating 1H-Indazole-3-carboxylic acid methyl ester with hydrazine hydrate in refluxing ethanol. jocpr.com This hydrazide can then be coupled with substituted aryl acids to form novel diacyl hydrazine derivatives. jocpr.com
| Reactants | Conditions | Product | Reference |
| Substituted Salicylaldehydes, Hydrazine Hydrochloride | Reflux | 1-H-Indazoles | lookchem.com |
| Aldehydes/Ketones, Hydrazine | DMF | Indazole derivatives | researchgate.net |
| Arynes, Hydrazones | [3 + 2] annulation | 1H-Indazoles | nih.gov |
| 1H-Indazole-3-carboxylic acid methyl ester, Hydrazine Hydrate | Refluxing Ethanol | 1H-Indazole-3-carboxylic acid hydrazide | jocpr.com |
Substituted Pyrazoline Derivatives via Chalcones
Pyrazoline derivatives are commonly synthesized through the cyclization of chalcones with hydrazine and its derivatives. thepharmajournal.com Chalcones, which are α,β-unsaturated ketones, are typically prepared by the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. thepharmajournal.com
The general procedure for synthesizing pyrazolines involves reacting a substituted chalcone with hydrazine hydrate in a suitable solvent, often with the addition of an acid like acetic acid or formic acid. revistabionatura.orgiscience.in The reaction mixture is typically heated under reflux. thepharmajournal.com This intramolecular Michael addition reaction leads to the formation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives in good yields. dergipark.org.tr The structures of these newly synthesized pyrazoline derivatives are confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS. dergipark.org.tr
| Chalcone Derivative | Reagent | Product | Reference |
| Substituted Chalcone | Hydrazine Hydrate, Acetic Acid | Substituted Pyrazoline | revistabionatura.org |
| Substituted Chalcone | Hydrazine Hydrate, Formic Acid | Substituted Pyrazoline | iscience.in |
| 2-Amino acetophenone, Substituted benzaldehyde | Claisen-Schmidt condensation | Chalcone | dergipark.org.tr |
| Chalcone | Hydrazine Hydrate, Glacial Acetic Acid | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | dergipark.org.tr |
Specific Substituted this compound Formulations
Detailed information on specific formulations of substituted this compound is not extensively available in the public domain. The formulation of a chemical compound depends heavily on its intended application, physical and chemical properties, and stability. Generally, for research purposes, such compounds are often prepared as solutions in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or other suitable solvents that ensure solubility and stability. The concentration of these stock solutions is carefully controlled for experimental use. For more specific applications, formulation strategies would be developed to optimize delivery, stability, and efficacy, which could include encapsulation, salt formation, or the use of specific excipients.
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis increasingly relies on advanced strategies and catalytic methods to improve efficiency, selectivity, and environmental friendliness.
Rhodium(III)-Catalyzed C–H Activation for Indole (B1671886) Synthesis with Hydrazine Moiety
A significant advancement in indole synthesis involves the use of rhodium(III) catalysis. This method utilizes a hydrazine-directed C–H activation strategy. nih.govexlibrisgroup.com In this approach, aryl hydrazines react with alkynes in the presence of a rhodium(III) catalyst to form a broad range of substituted indoles. researchgate.net The hydrazine moiety acts as a directing group, facilitating the C–H activation at the ortho position of the aryl ring. nih.govblogspot.com
This process is redox-neutral, and the N–N bond of the hydrazine is cleaved in the catalytic cycle. nih.govexlibrisgroup.com Density Functional Theory (DFT) studies have been conducted to elucidate the detailed mechanism of this Rh(III)-catalyzed C–H activation/cyclization of 2-acetyl-1-arylhydrazines with alkynes, where the hydrazine moiety also serves as an internal oxidant. researchgate.net
| Reactants | Catalyst | Key Feature | Product | Reference |
| Aryl hydrazines, Alkynes | Rhodium(III) | Hydrazine-directed C–H activation | Substituted Indoles | nih.govresearchgate.net |
| 2-Acetyl-1-arylhydrazines, Alkynes | Rhodium(III) | Hydrazine as internal oxidant | Indoles | researchgate.net |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. ajrconline.orgjaptronline.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indazoles.
An efficient and environmentally friendly one-pot, two-step microwave-assisted method has been developed for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles. ajrconline.orgajrconline.org In this method, the microwave heating of salicylaldehyde (B1680747) and hydrazine hydrates yields aryl hydrazones, which then undergo cyclization to afford indazoles. ajrconline.org Microwave irradiation has also been used for the one-pot, two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones to synthesize 1-aryl-1H-indazoles. researchgate.net
Furthermore, a straightforward and effective microwave-assisted synthesis approach has been developed for other indazole derivatives, demonstrating the broad applicability of this technique. jchr.org
| Reaction | Method | Advantages | Reference |
| Synthesis of 1-H-indazole and 1-phenyl-1H-indazoles | One-pot, two-step microwave-assisted | Efficient, eco-friendly, good to excellent yields | ajrconline.orgajrconline.org |
| Synthesis of 1-aryl-1H-indazoles | One-pot, two-step Cu-catalyzed intramolecular N-arylation under microwave heating | Good to excellent yields | researchgate.net |
| Synthesis of acid hydrazides | Microwave-assisted single-step from corresponding acids | Shorter reaction time, high yields | japtronline.com |
Chemoselective Reactionsresearchgate.net
Chemoselectivity is a critical concept in the synthesis of complex molecules like this compound and its derivatives. It refers to the ability of a reagent to react preferentially with one functional group in the presence of other, different functional groups. In the context of synthesizing indane-based hydrazine derivatives, chemoselectivity is paramount, particularly when the indane scaffold or the hydrazine reagent contains multiple reactive sites. The primary methods involve the selective reaction of the hydrazine moiety at the C1-carbonyl group of an indanone precursor.
A foundational approach to synthesizing derivatives of this compound is the direct condensation of 1-indanone with hydrazine or its substituted counterparts (e.g., aryl hydrazines). This reaction chemoselectively forms a hydrazone at the ketone position. The reaction's selectivity is highlighted in substrates containing other potentially reactive functional groups, such as esters. Research has shown that hydrazine can react preferentially with a ketone group over an ester group within the same molecule. researchgate.nettandfonline.com This principle is fundamental for creating indan-1-yl-hydrazone scaffolds from functionalized 1-indanones without requiring protective groups for the ester function.
One of the most powerful examples of a chemoselective reaction involving an indanone precursor is the Fischer indole synthesis. This reaction produces complex, fused heterocyclic systems. The process is initiated by the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. In this context, 1-indanone can be reacted with various aryl hydrazines to yield indeno[2,1-b]indoles. rsc.org The initial, chemoselective step is the formation of an arylhydrazone from the 1-indanone, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and aromatization to yield the final fused product. rsc.org This demonstrates a sophisticated application where the initial selective condensation at the ketone triggers a cascade of reactions to build a complex molecular architecture.
The reaction of ethyl cinnamates with arenes in the presence of a superacid like triflic acid (TfOH) first yields an indanone derivative through a domino Friedel–Crafts alkylation and acylation. This intermediate indanone can then be treated with aryl hydrazines to engage in the Fischer indole reaction, producing indenoindoles in good yields. rsc.org
Table 1: Synthesis of Indenoindole Derivatives via Fischer Indole Reaction rsc.org
| 1-Indanone Precursor | Aryl Hydrazine | Product | Yield |
|---|---|---|---|
| 1-Indanone | Phenylhydrazine | Indeno[2,1-b]indole | Good |
| Substituted 1-Indanone | 4-Methoxyphenylhydrazine | Methoxy-substituted Indeno[2,1-b]indole | Good |
This table illustrates the versatility of the Fischer indole synthesis starting from 1-indanone precursors to create complex heterocyclic systems.
Furthermore, the principles of chemoselective condensation are broadly applied in the synthesis of related fused pyrazole (B372694) systems, known as indazoles. While not directly yielding this compound, these syntheses rely on the selective reaction of a hydrazine with carbonyl precursors on a benzene (B151609) ring. For instance, 2-hydroxybenzaldehydes react with hydrazine hydrochloride to form indazoles, where the reaction proceeds through a hydrazone intermediate that undergoes cyclodehydration. lookchem.com This transformation is highly chemoselective; benzaldehydes lacking the ortho-hydroxy group, or those where the hydroxyl is protected as an ether, only form the hydrazone without cyclizing. lookchem.com This underscores the subtle electronic and structural factors that govern selectivity.
Similarly, functionalized 1H-indazoles can be prepared from the reaction of 2-fluorobenzaldehydes or their O-methyloximes with hydrazine. chemicalbook.comnih.gov Utilizing the O-methyloxime derivative is a key strategy to chemoselectively favor indazole formation and suppress the competing Wolff-Kishner reduction, which would otherwise reduce the carbonyl group to a methylene (B1212753) group. nih.govlibretexts.org
The development of specialized reagents also enhances chemoselectivity. For example, N,N-Dicarboxymethyl hydrazine (DCMH) has been identified as a reagent that chemoselectively derivatizes aldehydes in the presence of ketones. rsc.org While this specific reagent favors aldehydes, the principle illustrates the ongoing development of tailored hydrazine sources to achieve high selectivity in reactions with carbonyl compounds, a strategy that could be adapted for complex indanone substrates.
Chemical Transformations and Derivatization Strategies
Formation of Heterocyclic Systems via Indan-1-YL-hydrazine Derivatives
The hydrazine (B178648) group in this compound is a potent binucleophile, enabling it to react with a variety of electrophilic reagents to construct five- and six-membered heterocyclic rings. These reactions often proceed through condensation and cyclization mechanisms, leading to a diverse array of derivatives with potential applications in medicinal chemistry and material science.
The synthesis of pyrazole (B372694) and its fused analogue, indenopyrazole, from this compound derivatives represents a common and efficient chemical transformation. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
One prominent method for the synthesis of indenopyrazole derivatives involves a multi-step reaction starting from indan-1-one. Initially, indan-1-one is subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone. Subsequent treatment of this intermediate with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like polyethylene (B3416737) glycol (PEG-400) with a catalytic amount of acetic acid, leads to the formation of the corresponding indenopyrazole derivative through a cyclization reaction. nih.gov This eco-friendly approach provides good to excellent yields of the final products. nih.gov
Another synthetic route to indenopyrazoles starts from indane-1,3-dione. Reaction of indane-1,3-dione with hydrazine hydrate (B1144303) in a solvent such as dimethylformamide (DMF) can afford 3-hydroxy-1H-indeno[1,2-c]pyrazol-4(5H)-one. The mechanism is believed to proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclocondensation.
Table 1: Synthesis of Indenopyrazole Derivatives
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| α,β-Unsaturated ketones (from Indan-1-one) | Phenyl hydrazine, PEG-400, Acetic acid | Indeno-pyrazole derivatives | Eco-friendly synthesis with good yields. nih.gov |
| Indane-1,3-dione | Hydrazine hydrate, DMF | 3-Hydroxy-1H-indeno[1,2-c]pyrazol-4(5H)-one | Proceeds via a hydrazone intermediate. |
The 1,3,4-oxadiazole (B1194373) ring is a valuable scaffold in medicinal chemistry. The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through an N-acyl-indan-1-yl-hydrazine intermediate. This intermediate can be prepared by the reaction of this compound with a carboxylic acid or its derivative.
The subsequent cyclodehydration of the N-acyl-indan-1-yl-hydrazine is a key step in the formation of the oxadiazole ring. This is commonly achieved using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. The reaction involves the intramolecular cyclization of the diacylhydrazine tautomeric form, followed by the elimination of a water molecule to yield the stable 2,5-disubstituted 1,3,4-oxadiazole.
Table 2: General Synthesis of 1,3,4-Oxadiazole Derivatives
| Intermediate | Reagents for Cyclization | Product | Reaction Type |
|---|---|---|---|
| N-Acyl-indan-1-yl-hydrazine | POCl3, SOCl2, or Polyphosphoric acid | 2-(Indan-1-yl)-5-substituted-1,3,4-oxadiazole | Cyclodehydration |
Similar to the synthesis of oxadiazoles, the formation of 1,2,4-triazole (B32235) derivatives often involves an acyl- or thioacyl-indan-1-yl-hydrazine intermediate. One common method is the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized.
Alternatively, the Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the condensation of a hydrazine with a diacylamine in the presence of a weak acid. Another classical approach is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. For instance, reacting an N-acyl-indan-1-yl-hydrazine with formamide (B127407) under microwave irradiation can provide a direct route to 1-(indan-1-yl)-1H-1,2,4-triazole derivatives.
Table 3: Synthetic Routes to 1,2,4-Triazole Derivatives
| Starting Materials | Reaction Name/Conditions | Product |
|---|---|---|
| This compound and Diacylamine | Einhorn-Brunner reaction (weak acid) | Substituted 1,2,4-Triazole |
| N-Acyl-indan-1-yl-hydrazine and Amide | Pellizzari reaction | Substituted 1,2,4-Triazole |
| N-Acyl-indan-1-yl-hydrazine and Formamide | Microwave irradiation | 1-(Indan-1-yl)-1H-1,2,4-triazole derivative |
Pyridazinone heterocycles can be synthesized from the reaction of a γ-keto acid with a hydrazine derivative. For the synthesis of pyridazinone derivatives of this compound, a suitable γ-keto acid is condensed with this compound. The reaction proceeds via the formation of a hydrazone, which then undergoes intramolecular cyclization to form the pyridazinone ring.
For example, the reaction of levulinic acid with this compound in a suitable solvent under reflux would be expected to yield 6-methyl-2-(indan-1-yl)-4,5-dihydropyridazin-3(2H)-one. The versatility of this reaction allows for the synthesis of a variety of substituted pyridazinones by choosing different γ-keto acids.
The synthesis of the indeno[1,2-b]pyridine core is of significant interest due to its presence in various biologically active molecules. While a direct one-pot synthesis from this compound is not commonly reported, a plausible multi-step synthetic strategy can be envisioned. One potential route could involve the reaction of an indanone derivative with a malononitrile (B47326) dimer or a similar precursor to form a highly functionalized intermediate. This intermediate, possessing appropriate functional groups, could then undergo a cyclization reaction involving a hydrazine derivative to form a fused pyridinone ring.
Alternatively, a known synthesis of 11H-indeno[1,2-b]quinoxalin-11-one hydrazone involves the condensation of ninhydrin (B49086) with o-phenylenediamine (B120857) to form the indenoquinoxaline core, followed by reaction with hydrazine hydrate to form the hydrazone. While this does not start with this compound, it demonstrates the utility of hydrazine in functionalizing the indenopyridine-like scaffold.
The synthesis of indenofluorene scaffolds from this compound is not a direct or common transformation and would likely require a multi-step synthetic sequence. A hypothetical pathway could involve the conversion of this compound into a diazo compound, which could then participate in a cycloaddition reaction with a suitable dienophile to construct the fluorene (B118485) core.
Another theoretical approach could involve the palladium-catalyzed cross-coupling of a halogenated indane derivative (potentially accessible from this compound via diazotization and Sandmeyer reaction) with a suitably functionalized fluorene precursor. However, such routes are speculative and would require significant experimental validation. The complexity of the indenofluorene skeleton generally necessitates more intricate synthetic strategies.
Ligand Chemistry and Metal Complexation
A thorough investigation of chemical databases and scholarly articles provided no specific data on the ligand chemistry and metal complexation of this compound. The synthesis of ligands from this specific hydrazine and their subsequent interaction with metal ions is not documented in the available literature.
Hydrazones are a well-known class of compounds, often synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. These molecules frequently act as bidentate ligands, coordinating to a central metal ion through two donor atoms, typically nitrogen and oxygen or two nitrogen atoms. This chelating effect often results in the formation of stable metal complexes.
However, a comprehensive search for the synthesis of hydrazone derivatives specifically from this compound and their characterization as bidentate ligands did not yield any specific research findings or examples. While the general reactivity of hydrazines suggests that this compound could potentially form such derivatives, there is no published scientific literature to confirm this or to detail the properties of the resulting molecules.
In the context of this compound, a diligent search of the scientific literature found no reports on the synthesis of its metal complexes. Consequently, there is no available data on their characterization or any detailed research findings to present. The exploration of the coordination chemistry of this compound-derived ligands remains an uninvestigated area of research.
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For Indan-1-yl-hydrazine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are instrumental for a comprehensive structural assignment.
While specific experimental NMR data for this compound is not widely available in published literature, the expected spectral characteristics can be inferred from the well-documented spectra of the closely related compound, 1-aminoindan, and the known effects of substituting a hydrazine (B178648) moiety for an amino group.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons of the indan (B1671822) framework, as well as the protons of the hydrazine group. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (4H) | 7.10 - 7.30 | Multiplet | |
| H-1 (1H, CH-NHNH₂) | ~ 4.20 - 4.40 | Triplet | |
| H-3 (2H, -CH₂-) | 2.80 - 3.10 & 2.40 - 2.60 | Multiplets | |
| H-2 (2H, -CH₂-) | 1.80 - 2.10 & 2.20 - 2.40 | Multiplets | |
| -NHNH₂ (3H) | Broad singlet(s) |
Note: The chemical shifts for the hydrazine protons (-NHNH₂) can be broad and their position may vary depending on the solvent and concentration due to hydrogen bonding and exchange.
The proton at the C-1 position, being attached to the electron-withdrawing hydrazine group, would be deshielded and appear at a downfield chemical shift, likely as a triplet due to coupling with the adjacent C-2 methylene (B1212753) protons. The aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum. The methylene protons at C-2 and C-3 would exhibit complex splitting patterns due to geminal and vicinal coupling.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 (CH-NHNH₂) | ~ 60 - 65 |
| C-2 (-CH₂-) | ~ 30 - 35 |
| C-3 (-CH₂-) | ~ 35 - 40 |
| C-3a (quaternary) | ~ 140 - 145 |
| C-7a (quaternary) | ~ 145 - 150 |
| Aromatic Carbons (4C) | ~ 120 - 130 |
The carbon atom C-1, directly attached to the nitrogen of the hydrazine group, is expected to be the most downfield of the aliphatic carbons. The quaternary carbons of the fused ring system (C-3a and C-7a) would also appear at downfield shifts. The remaining aromatic and aliphatic carbons would resonate at their characteristic chemical shifts.
Two-Dimensional NMR Experiments (e.g., HSQC, DFC-COSY)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of H-1, H-2, and H-3 to their corresponding carbon atoms C-1, C-2, and C-3.
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): A COSY spectrum reveals proton-proton coupling relationships. For this compound, this would show correlations between H-1 and the protons on C-2, as well as between the protons on C-2 and C-3, confirming the connectivity within the five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
General Mass Spectrometry
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (C₉H₁₂N₂ = 148.20 g/mol ). The fragmentation of the molecular ion would lead to the formation of several characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z | Proposed Fragment | Notes |
| 148 | [C₉H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 117 | [C₉H₉]⁺ | Loss of -NHNH₂ radical |
| 115 | [C₉H₇]⁺ | Loss of H₂ from the [C₉H₉]⁺ fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
The most prominent fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the loss of the hydrazine moiety and the formation of a stable indanyl cation at m/z 117. Further fragmentation of this ion could lead to the characteristic peaks observed in the mass spectra of indane derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS).
For the analysis of this compound, an LC-MS method would typically involve a reversed-phase HPLC column to separate the compound from any impurities or starting materials. The eluent from the HPLC would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and detected. LC-MS can be used to confirm the molecular weight of this compound and to quantify its presence in a sample. While specific LC-MS analytical methods for this compound are not detailed in the literature, general methods for the analysis of aromatic hydrazines are well-established and could be adapted for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydrazine group (-NH-NH2) and the indane bicycle (a fused benzene (B151609) and cyclopentane (B165970) ring). psvmkendra.com
The key vibrational modes anticipated in the spectrum include:
N-H Stretching: The hydrazine moiety typically shows symmetric and asymmetric stretching vibrations for the -NH2 group in the 3400-3200 cm⁻¹ region.
Aromatic C-H Stretching: The C-H bonds on the benzene ring of the indane structure will produce sharp absorption bands above 3000 cm⁻¹. liberty.edu
Aliphatic C-H Stretching: The C-H bonds of the cyclopentane portion of the indane ring will show stretching vibrations just below 3000 cm⁻¹. nist.gov
N-H Bending: The scissoring vibration of the -NH2 group is expected to appear in the 1650-1580 cm⁻¹ range.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in one or more bands in the 1600-1450 cm⁻¹ region. liberty.edu
Analysis of the gas-phase infrared spectrum of the indane cation provides reference points for the vibrations associated with the indane framework itself. acs.orgmpg.de The presence and specific positions of the N-H stretching and bending bands are definitive indicators of the hydrazine functional group.
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400 - 3200 | N-H (Hydrazine) | Asymmetric & Symmetric Stretch |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 3000 - 2850 | C-H (Aliphatic) | Stretch |
| 1650 - 1580 | N-H (Hydrazine) | Bend (Scissoring) |
| 1600 - 1450 | C=C (Aromatic) | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. psvmkendra.com The primary chromophore in this compound is the benzene ring of the indane system.
The UV spectrum of the parent compound, indane, shows characteristic absorption bands around 260-270 nm, which are attributed to the π → π* electronic transitions of the aromatic ring. nist.gov The introduction of the hydrazine substituent (-NHNH2) onto the indane ring is expected to modify this absorption profile. As an electron-donating group, the hydrazine moiety can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity (hyperchromic effect). researchgate.net This shift occurs because the substituent lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Derivative spectrophotometry can be a useful tool to enhance the resolution of overlapping spectral bands, which can be particularly valuable in analyzing substituted aromatic systems. uw.edu.plajpaonline.com
Table 2: Expected UV-Vis Absorption Data
| Compound | Expected λmax (nm) | Chromophore | Transition Type |
|---|---|---|---|
| Indane (Reference) | ~264, ~271 | Benzene Ring | π → π* |
| This compound | > 271 | Substituted Benzene Ring | π → π* |
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. psvmkendra.com For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure.
This technique yields detailed information, including:
Connectivity: Confirms the bonding arrangement of all atoms.
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, allowing for detailed geometric analysis.
Conformation: Determines the spatial orientation of the hydrazine group relative to the indane ring.
Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions. For hydrazine derivatives, hydrogen bonding involving the N-H groups is a critical feature of the crystal packing. eurjchem.comresearchgate.net
Table 3: Example of Crystallographic Data for a Hydrazine Derivative (Hydrazine Tetrafluoborate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.75 |
| b (Å) | 4.54 |
| c (Å) | 13.65 |
| β (°) | 102.5 |
Note: This data is for a representative hydrazine salt and serves to illustrate the type of information obtained from X-ray crystallography. cambridge.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance like this compound. psvmkendra.com
For a pure sample, the experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. A difference of less than 0.4% is generally considered acceptable proof of purity and structural correctness. psvmkendra.com
The molecular formula for this compound is C₉H₁₂N₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).
Table 4: Elemental Analysis Data for this compound (C₉H₁₂N₂)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 72.94 |
| Hydrogen | H | 8.16 |
| Nitrogen | N | 18.90 |
The user's request is highly specific, demanding detailed research findings for "this compound" within a strict outline. The instructions explicitly forbid the introduction of any information, examples, or discussions that fall outside the scope of this specific compound.
Therefore, it is not possible to generate the requested article while adhering to the provided constraints, as the necessary foundational research data for "this compound" is not present in the public domain. General information on hydrazine or indane derivatives cannot be used as a substitute due to the explicit instructions to focus solely on the requested compound.
Computational Chemistry and Molecular Modeling Studies
In Silico Pharmacokinetic and Drug-likeness Predictions
In the early stages of drug development, predicting the pharmacokinetic properties and drug-likeness of a compound is critical to minimize late-stage failures. In silico tools offer a rapid and cost-effective means to evaluate these characteristics before committing to expensive and time-consuming experimental studies.
ADME properties determine how a drug is processed by the body, which is fundamental to its efficacy and safety. Computational models are widely used to predict these properties based on a molecule's structure. Web-based tools like SwissADME provide predictions for a wide range of physicochemical and pharmacokinetic parameters that govern a compound's behavior in vivo. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.
For Indan-1-YL-hydrazine, a predictive analysis would typically involve calculating key descriptors such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters influence absorption, permeability across biological membranes like the blood-brain barrier, and interactions with metabolic enzymes such as the cytochrome P450 family.
Below is an interactive table of predicted ADME-related properties for this compound, representative of a typical in silico analysis.
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₁₂N₂ | Basic chemical identity |
| Molecular Weight | 148.21 g/mol | Conforms to Lipinski's rules (<500), favoring good absorption. |
| LogP (Lipophilicity) | 1.35 | Indicates good balance between aqueous solubility and lipid permeability. |
| Topological Polar Surface Area (TPSA) | 38.04 Ų | Suggests good intestinal absorption and cell permeation (<140 Ų). |
| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rules (≤5). |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rules (≤10). |
| Lipinski's Rule of Five Violations | 0 | High probability of being an orally active drug. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the digestive tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to exert effects on the central nervous system. |
| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells. |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
Note: The data in this table are predicted values from computational models and have not been experimentally verified.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing how a compound like this compound might interact with its biological target. Studies on related hydrazine (B178648) and hydrazone derivatives have successfully used MD simulations to analyze binding modes and calculate binding free energies.
For instance, in a study of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives as carbonic anhydrase inhibitors, MD simulations were run for 40 nanoseconds to confirm the stability of the ligand-enzyme complex and to ensure that essential interactions were maintained throughout the simulation. Such simulations can reveal key amino acid residues involved in the binding and highlight the conformational changes that occur upon ligand binding. Applying this methodology to this compound would allow researchers to validate docking poses, assess the stability of its binding to a putative target, and understand the dynamic nature of the molecular interactions that govern its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and hydrophobic properties would likely lead to an increase or decrease in activity. For a series of indane-hydrazine analogs, a QSAR study could elucidate the key structural requirements for a specific biological effect. This information is invaluable for lead optimization, as it provides a rational basis for designing new derivatives with improved potency and selectivity.
Mechanistic Insights from Computational Studies
Beyond predicting properties and interactions, computational studies can provide profound mechanistic insights into how a molecule functions at an electronic level. Quantum mechanics calculations, particularly Density Functional Theory (DFT), are often employed to investigate reaction mechanisms, chemical reactivity, and electronic properties.
Computational studies on hydrazine derivatives have explored their formation mechanisms during ozonation, detailing reaction pathways, transition states, and activation energies. Such analyses help to understand the compound's stability, potential metabolic pathways, and the formation of reactive intermediates. For this compound, computational studies could be used to model its oxidation, its interaction with metabolic enzymes, or the precise electronic interactions that underpin its binding to a biological target. These theoretical investigations can explain experimental observations and provide a deeper understanding of the molecule's chemical and biological behavior.
Preclinical Research on Biological Activities
Anticancer Activity Research
Research into the anticancer capabilities of indan-1-yl-hydrazine derivatives has unveiled their potent effects against various cancer cell lines. A notable derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine, referred to as ITH-6, has been a primary focus of these investigations. frontiersin.orgnih.govnih.gov Studies have systematically evaluated its efficacy and the molecular pathways it influences to exert its anticancer effects.
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., HT-29, COLO 205, KM 12)
A series of thirteen thiazolyl hydrazone derivatives of 1-indanone (B140024) were evaluated for their antineoplastic activity. nih.gov Among them, four compounds demonstrated promising anticancer activity against several tested colon cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.orgnih.govnih.gov
The derivative ITH-6, in particular, showed a strong cytotoxicity profile against p53 mutant colorectal cancer cells, including HT-29, COLO 205, and KM 12. frontiersin.orgnih.gov Its efficacy was found to be greater than that of irinotecan, a clinically used drug for colorectal cancer treatment, against these specific cell lines. frontiersin.orgnih.gov The IC50 values for ITH-6 on these cell lines were determined to be 0.44 µM for HT-29, 0.98 µM for COLO 205, and 0.41 µM for KM 12. frontiersin.orgnih.gov
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HT-29 | 0.44 | frontiersin.orgnih.gov |
| COLO 205 | 0.98 | frontiersin.orgnih.gov |
| KM 12 | 0.41 | frontiersin.orgnih.gov |
Mechanistic Investigations of Anticancer Action
To understand the basis of its potent cytotoxicity, mechanistic studies were conducted on ITH-6. These investigations revealed a multi-faceted mechanism of action, targeting several key cellular processes involved in cancer cell proliferation and survival.
Cell Cycle Arrest (e.g., G2/M phase)
A key finding from mechanistic studies is the ability of ITH-6 to halt the cancer cell cycle. frontiersin.orgnih.govnih.gov Treatment with ITH-6 was shown to arrest the HT-29, COLO 205, and KM 12 cancer cell lines in the G2/M phase of the cell cycle. frontiersin.orgnih.govnih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. frontiersin.orgnih.gov The effect was specific, with little impact observed on other phases of the cell cycle. frontiersin.orgnih.gov
Apoptosis Induction
In addition to disrupting the cell cycle, ITH-6 was found to induce programmed cell death, or apoptosis, in the targeted cancer cells. frontiersin.orgnih.govnih.gov This induction of apoptosis is a critical mechanism for eliminating cancerous cells. Further investigation showed that ITH-6 inhibits the expression of Bcl-2, an anti-apoptotic protein, which supports its cytotoxic action by promoting cell death. frontiersin.orgnih.gov
Reactive Oxygen Species (ROS) Modulation and Glutathione (B108866) (GSH) Level Reduction
The anticancer activity of ITH-6 is also linked to its ability to induce oxidative stress within cancer cells. frontiersin.orgnih.govnih.gov Studies have demonstrated that treatment with ITH-6 leads to an increase in the levels of Reactive Oxygen Species (ROS). frontiersin.orgnih.govnih.gov Concurrently, a significant reduction in the level of glutathione (GSH), a major intracellular antioxidant, was observed. frontiersin.orgnih.govnih.gov This disruption of the cellular redox balance contributes to the cytotoxic effects of the compound.
Tubulin Polymerization Inhibition
The mechanism of ITH-6's inhibitory action on the cell cycle is related to its effect on the cellular cytoskeleton. nih.gov Specifically, ITH-6 has been shown to inhibit tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle required for cell division. By inhibiting tubulin polymerization, ITH-6 disrupts the formation and function of the mitotic spindle, leading to the observed arrest of cancer cells in the mitotic (M) phase of the cell cycle. nih.gov
Modulation of Signaling Pathways (e.g., NF-κB p65, Bcl-2)
Recent preclinical research has highlighted the potential of indanone-based thiazolyl hydrazone derivatives, which are structurally related to this compound, to modulate key signaling pathways implicated in cancer progression. One such derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has been shown to exert its cytotoxic effects by targeting the NF-κB p65 and Bcl-2 pathways. nih.gov Mechanistic studies have demonstrated that ITH-6 inhibits the expression of both the NF-κB p65 subunit and the anti-apoptotic protein Bcl-2 in p53 mutant colorectal cancer cell lines. nih.gov The NF-κB signaling pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. mdpi.com Its activation can promote cancer cell survival by upregulating anti-apoptotic proteins like Bcl-2. mdpi.com By inhibiting the expression of NF-κB p65, ITH-6 effectively downregulates a key transcription factor involved in promoting cancer cell survival and proliferation. The concurrent reduction in Bcl-2 expression further substantiates the pro-apoptotic activity of the compound, indicating a multi-pronged attack on cancer cell survival mechanisms. nih.gov
Target Validation using Genetic Tools (e.g., CRISPR/Cas9)
To confirm that the anticancer effects of the indanone-based thiazolyl hydrazone derivative ITH-6 are directly mediated through the inhibition of the NF-κB pathway, modern genetic tools have been employed. Specifically, the CRISPR/Cas9 gene-editing technology was utilized to validate NF-κB p65 as a direct target of ITH-6. nih.gov Researchers established an NF-κB p65 gene knockout model in the HT-29 human colorectal cancer cell line. nih.gov This advanced approach allows for the precise removal of the target protein, enabling a clear assessment of a compound's on-target activity. nih.gov The use of such a knockout cell line model provides definitive evidence that the observed cytotoxic and pro-apoptotic effects of ITH-6 are mechanistically linked to its interaction with and inhibition of NF-κB p65. nih.gov This method of target validation is crucial in modern drug discovery for confirming the mechanism of action and reducing the likelihood of off-target effects. nih.gov
Antimicrobial Activity Research
Antibacterial Activity
Hydrazone derivatives, the class of compounds to which this compound belongs, have demonstrated a broad spectrum of antibacterial activities. nih.gov Research has shown their effectiveness against a variety of both Gram-positive and Gram-negative bacterial strains, making them a subject of significant interest in the search for new antimicrobial agents. znaturforsch.com
Numerous studies have documented the potent activity of hydrazone derivatives against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. Some derivatives have shown antibacterial activity superior to that of established antibiotics. nih.gov For instance, certain novel hydrazide-hydrazone derivatives of benzimidazole (B57391) displayed significantly better antibacterial activity against S. aureus and B. subtilis when compared to the reference drug cefadroxil. nih.gov Another study highlighted two synthesized compounds that exhibited activity against B. subtilis that was twice as high as that of streptomycin. nih.gov The antimicrobial potency is often linked to the specific chemical substitutions on the hydrazone scaffold. znaturforsch.com For example, indole-containing hydrazone derivatives with fluorine and chlorine substitutions on the phenyl ring have shown notable activity. znaturforsch.com One such compound demonstrated more potent activity against a methicillin-resistant S. aureus (MRSA) standard strain than ampicillin. znaturforsch.com
| Compound Type | Bacterial Strain(s) | Observed Activity (MIC in µg/mL) | Reference Compound |
|---|---|---|---|
| Hydrazide-hydrazone of isonicotinic acid | S. aureus, B. subtilis | 1.95 - 7.81 | N/A |
| Benzimidazole hydrazone derivative | S. aureus, B. subtilis | 0.032 (µM) | Cefadroxil (0.345 µM) |
| Thiazolyl hydrazone derivative | B. subtilis | 6.25 | Streptomycin (12.5) |
| Indole-3-carboxaldehyde hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 | Ampicillin (12.5) |
| Hydrazide-hydrazone with thiazol ring | B. subtilis, S. aureus | 2.5 (for B. subtilis) | Gentamycin |
The antibacterial spectrum of hydrazone derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. rsc.org Research has identified several hydrazone compounds with significant inhibitory effects against pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, certain dihydropyrimidine (B8664642) derivatives showed very strong antibacterial activity against E. coli and Pseudomonas picketti, with MIC values in the range of 0.08–1 µg/ml. nih.gov In another study, specific hydrazide-hydrazones demonstrated potent activity against P. aeruginosa, with MIC values as low as 0.19 and 0.22 μg/ml. nih.gov The presence of particular functional groups, such as electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OCH3) on the phenyl rings, has been associated with high potency against Gram-negative bacteria. rsc.org Furthermore, some fluorinated aldimine derivatives, a related class of compounds, have been found to be active against P. aeruginosa and E. coli, with potencies sometimes exceeding that of standard antibiotics like kanamycin (B1662678) B and ciprofloxacin. mdpi.com
| Compound Type | Bacterial Strain(s) | Observed Activity (MIC in µg/mL) | Reference Compound |
|---|---|---|---|
| 1,2-dihydropyrimidine derivative | E. coli, Pseudomonas picketti | 0.08 - 1 | N/A |
| Hydrazide-hydrazone derivative | P. aeruginosa | 0.19 - 0.22 | N/A |
| s-Triazine hydrazone derivative | E. coli | 12.5 | Ampicillin (25) |
| Fluorinated aldimine derivative | P. aeruginosa, E. coli | Potent activity reported | Kanamycin B, Ciprofloxacin |
| Hydrazide-hydrazone with thiazol ring | E. coli | 2.5 | Gentamycin |
Antifungal Activity
The emergence of drug-resistant fungal strains has necessitated the search for novel antifungal agents. In this context, derivatives of this compound, particularly its Schiff bases, have been explored for their potential to inhibit fungal growth. Research has shown that hydrazine-based compounds, in general, can exhibit significant antifungal properties. nih.govnih.gov
Schiff bases derived from the condensation of 4- and 5-aminoindane with various substituted benzaldehydes have demonstrated high antifungal activity. psvmkendra.com While not direct hydrazine (B178648) derivatives, these related indane compounds provide evidence of the antifungal potential of the indane scaffold. Furthermore, studies on various hydrazone derivatives have indicated their efficacy against a range of fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.netiajps.comnih.gov The mechanism of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity. iajps.com
One area of investigation involves the synthesis of metal complexes of hydrazine derivatives, which have been shown to possess enhanced antifungal activity compared to the ligands alone. psvmkendra.com The chelation of metal ions with the hydrazine derivatives can augment their lipophilicity, facilitating their penetration through the fungal cell membrane and subsequent interaction with intracellular targets.
Table 1: Antifungal Activity of Selected Hydrazine and Indane-Related Derivatives
| Compound Type | Fungal Strains Tested | Activity | Reference |
|---|---|---|---|
| Hydrazine-based pyrrolidine-2-one derivatives | Candida albicans | Excellent | nih.gov |
| Schiff bases of 4- and 5-aminoindane | Various fungal strains | High | psvmkendra.com |
| 3-Hydrazone-1H-benzoindol-2(3H)-one derivatives | Candida albicans, Aspergillus niger | Significant | iajps.com |
| Pyrazoline and pyrazole (B372694) derivatives from hydrazine | Candida albicans | Moderate to good | nih.gov |
It is important to note that while the broader class of hydrazine and indane derivatives shows promise, specific studies focusing solely on the antifungal activity of this compound are limited. Future research should aim to synthesize and screen a library of this compound derivatives against a panel of clinically relevant fungal pathogens to ascertain their specific antifungal potential.
Antimycobacterial and Antitubercular Activities
The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has driven the search for new and effective therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in this area.
A significant breakthrough in this field has been the synthesis and evaluation of 1-indanyl isoniazid (B1672263) (UN-1), a Schiff base derivative of 1-indanone and isoniazid. nih.gov This compound has demonstrated potent and high anti-mycobacterial activity against both isoniazid-sensitive (INH-S) and isoniazid-resistant (INH-R) strains of Mycobacterium tuberculosis. nih.gov The lipophilicity of the indanyl moiety is believed to enhance the penetration of the isoniazid core into the mycobacterial cell wall.
The general class of hydrazones has been extensively studied for antimycobacterial potential. nih.gov Numerous hydrazide-hydrazone derivatives have shown significant activity against M. tuberculosis strain H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to first-line anti-tubercular drugs. mdpi.com The mechanism of action is often linked to the inhibition of essential mycobacterial enzymes.
Table 2: Antitubercular Activity of 1-Indanyl Isoniazid (UN-1)
| Mycobacterial Strain | Activity Compared to Isoniazid | Reference |
|---|---|---|
| INH-sensitive (INH-S) M. tuberculosis | More potent and high activity | nih.gov |
| INH-resistant (INH-R) M. tuberculosis | More potent and high activity | nih.gov |
The promising results from studies on 1-indanyl isoniazid underscore the potential of the this compound scaffold in the development of novel anti-tubercular agents that can overcome existing drug resistance mechanisms.
Enzymatic Modulation and Receptor Interactions
The ability of this compound derivatives to interact with and modulate the activity of various enzymes is a key area of preclinical investigation. These interactions are fundamental to their potential therapeutic effects in a range of diseases.
Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE1) Inhibition Studies
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1) are two key therapeutic strategies. Indene-derived hydrazides have been synthesized and evaluated for their potential as AChE inhibitors. mdpi.com One study reported that 2-(5-fluoro-2-methyl-1-{(E)-4-(-(methyl sulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives exhibited potent AChE inhibition, with the most potent compound showing an IC50 value of 13.86 ± 0.163 µM. mdpi.com
While direct studies on this compound derivatives as BACE1 inhibitors are not extensively documented, research on structurally related hydrazine derivatives has shown promise. For instance, novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives have been identified as dual inhibitors of both AChE and BACE1. rsc.org These findings suggest that the hydrazine moiety can be a key pharmacophore for interacting with the active sites of these enzymes. The development of dual-target inhibitors is a particularly attractive strategy for complex multifactorial diseases like Alzheimer's. nih.gov
Table 3: Acetylcholinesterase (AChE) Inhibition by Indene-Derived Hydrazides
| Compound | IC50 for AChE (µM) | Reference |
|---|---|---|
| SD-30 | 13.86 ± 0.163 | mdpi.com |
Alkaline Phosphatase Inhibition
Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for several therapeutic areas. While research specifically on this compound derivatives as AP inhibitors is scarce, studies on other hydrazine derivatives have demonstrated their potential in this area.
For example, a series of substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines were synthesized and tested for their inhibitory potential against alkaline phosphatases. nih.govresearchgate.net The most potent inhibitor of human tissue non-alkaline phosphatase in this series had an IC50 value of 1.09 ± 0.18 µM, while another compound exhibited selectivity and potency for human intestinal alkaline phosphatase with an IC50 value of 0.71 ± 0.02 µM. nih.govresearchgate.net These findings highlight the potential of the hydrazine scaffold in designing effective alkaline phosphatase inhibitors.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov While direct studies on COX-2 inhibition by this compound derivatives are limited, research on structurally related compounds provides some insights.
Indolizine (B1195054) derivatives have been investigated as COX-2 inhibitors. nih.gov One study found that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM. nih.gov Although indolizine has a different heterocyclic core, this research indicates that aromatic systems with appropriate substitutions can effectively target the COX-2 enzyme. Further investigation is warranted to explore whether the indane scaffold, combined with a hydrazine linker, can be optimized to create potent and selective COX-2 inhibitors.
DNA Gyrase Enzyme Interactions
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for the development of novel antibacterial agents. nih.gov While specific data on the interaction of this compound derivatives with DNA gyrase is not widely available, related hydrazone derivatives have been studied as potential inhibitors.
Quinoline heterocyclic clubbed hydrazone derivatives have been investigated as potential inhibitors of mutant S. aureus DNA gyrase A. nih.gov Molecular docking studies of these compounds have shown high binding affinities, suggesting their potential to disrupt the enzyme's function. nih.gov This line of research suggests that the hydrazone moiety can serve as a valuable component in the design of new DNA gyrase inhibitors. Exploring the potential of this compound derivatives in this context could lead to the discovery of novel antibacterial agents with a distinct mechanism of action.
Monoamine Oxidase (MAO) Enzyme Inhibition
Hydrazine derivatives have historically been a significant class of monoamine oxidase (MAO) inhibitors. nih.govnih.gov The structural similarity of the hydrazine moiety to the natural substrates of MAO enzymes allows these compounds to interact with the active site, leading to inhibition. nih.gov Research into various synthetic hydrazines has established a clear structure-activity relationship (SAR) for MAO-A inhibition. For instance, studies on a series of hydrazine derivatives revealed that specific substitutions on the aromatic ring are crucial for potent inhibitory activity. nih.gov The irreversible inhibition by some hydrazine-based drugs like iproniazid (B1672159), phenelzine, and isocarboxazide occurs through the formation of a covalent bond with the flavin coenzyme of both MAO-A and MAO-B isoforms. nih.gov
While direct studies on this compound derivatives for MAO inhibition are not extensively documented in the reviewed literature, the established role of the hydrazine group as a key pharmacophore for MAO inhibition suggests that this compound derivatives could also exhibit this activity. The indane moiety, a bicyclic aromatic system, could influence the binding affinity and selectivity towards MAO-A or MAO-B. For example, research on tosylated acyl hydrazone derivatives demonstrated that substitutions on the benzylidene ring significantly impacted their MAO inhibitory potency. semanticscholar.org Specifically, compound 3o with a 3-fluoro substitution was a potent MAO-A inhibitor, while compound 3s with a 3-nitro group was the most potent MAO-B inhibitor in its series. semanticscholar.org These findings highlight the potential for tuning the inhibitory activity and selectivity of hydrazine derivatives through modifications of the non-hydrazine part of the molecule, a principle that could be applied to this compound derivatives.
MAO Inhibitory Activity of Selected Hydrazone Derivatives
| Compound | Substitution | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| 3o | 3-Fluoro | MAO-A | 1.54 |
| 3a | Unsubstituted | MAO-A | 3.35 |
| 3s | 3-Nitro | MAO-B | 3.64 |
| 3t | 4-Nitro | MAO-B | 5.69 |
Alpha-Amylase and Alpha-Glucosidase Inhibition
The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on the α-amylase and α-glucosidase inhibitory activity of this compound derivatives are limited, research on structurally related compounds provides some insights. A study on a series of indazole derivatives, which also feature a bicyclic aromatic system, demonstrated good inhibitory potential against both α-amylase and α-glucosidase. nih.gov Several of the tested indazole derivatives exhibited IC50 values comparable to the standard drug acarbose. nih.gov
Furthermore, a study on 1,2,4-triazole-bearing bis-hydrazone derivatives revealed significant dual inhibitory activities against α-amylase and α-glucosidase. acs.org The most potent compound in this series showed IC50 values of 0.70 ± 0.05 µM against α-amylase and 1.10 ± 0.05 µM against α-glucosidase, outperforming the standard acarbose. acs.org These findings suggest that the hydrazone moiety, which can be formed from this compound, can be a key structural feature for the inhibition of these carbohydrate-metabolizing enzymes. The structure-activity relationship studies in this research highlighted the importance of substituents on the aryl rings for inhibitory potency. acs.org
α-Amylase and α-Glucosidase Inhibitory Activities of Selected Triazole-Bearing bis-Hydrazone Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Most Potent Derivative | 0.70 ± 0.05 | 1.10 ± 0.05 |
| Acarbose (Standard) | 10.30 ± 0.20 | 9.80 ± 0.20 |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Research
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. mdpi.com Antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesic agents. wikipedia.org A significant study in this area explored a series of indane-type acetamide (B32628) and propanamide analogues as TRPV1 antagonists. nih.govdoi.org The research revealed that the indane scaffold was a superior A-region analogue compared to 2,3-dihydrobenzofuran (B1216630) and 1,3-benzodioxole (B145889) surrogates for TRPV1 antagonism. nih.govdoi.org
One of the most promising compounds from this study, antagonist 36 , exhibited potent and selective antagonism towards both human and murine TRPV1. nih.govdoi.org This compound demonstrated excellent analgesic activity in a mouse model of pain, completely inhibiting pain behavior in the second phase of the formalin test at a low dose. nih.govdoi.org While these compounds are not hydrazine derivatives, this research strongly supports the potential of the indane moiety as a key structural element in the design of potent TRPV1 antagonists. nih.govdoi.org The combination of an indane core with a hydrazine or hydrazone functional group could lead to novel compounds with interesting TRPV1 modulatory properties.
In Vivo Analgesic Activity of TRPV1 Antagonist 36
| Compound | Dose (mg/kg) | Pain Model | Effect |
|---|---|---|---|
| Antagonist 36 | 1 | Formalin Test (Phase 2) | Complete inhibition of pain behavior |
Other Investigated Biological Activities
Anticonvulsant Activity Studies
Hydrazone derivatives have been extensively studied for their anticonvulsant properties. saspublishers.comrfppl.co.in A review on the anticonvulsant potential of hydrazone derivatives highlights their importance in the development of new antiepileptic agents. saspublishers.com One study of particular relevance involves 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which possess an indane-like core structure. saspublishers.com Compound 1b from this series showed protection against seizures induced by both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). saspublishers.com
Furthermore, a series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their cyclized derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds, which are derived from a hydrazine precursor, showed comparable activity to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in the MES model. nih.gov For example, compound 5b was found to be more potent than carbamazepine after 4 hours. nih.gov These studies collectively suggest that the combination of an indane or a related bicyclic structure with a hydrazine or hydrazone moiety is a promising strategy for the development of novel anticonvulsant agents.
Anticonvulsant Activity of Selected Hydrazine and Indeno-pyrazole Derivatives
| Compound | Test Model | Activity |
|---|---|---|
| Compound 1b (Indeno-pyrazole derivative) | MES and scMET | Protective |
| Compound 5b (Hydrazine derivative) | MES | More potent than carbamazepine after 4h |
Antidepressant Activity Studies
The potential antidepressant activity of this compound derivatives can be inferred from the known pharmacological actions of both the indane and hydrazine moieties. As discussed previously, hydrazine derivatives are well-known inhibitors of monoamine oxidase (MAO), and MAO inhibitors are an established class of antidepressant drugs. nih.govnih.gov A study on synthetic hydrazines found that the most potent MAO-A inhibitor, 4-tosyl benzoic acid carbohydrazide, exhibited antidepressant-like effects in the forced swim test in rats. nih.gov
On the other hand, certain aminoindane derivatives have been investigated for their effects on the central nervous system. For instance, 5-Methoxy-6-methyl-2-aminoindane (MMAI) has been shown to be a selective serotonin (B10506) releasing agent and has been suggested as a potential novel antidepressant with a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs). wikipedia.org The combination of the indane nucleus, which can interact with monoamine systems, and the hydrazine functional group, a known pharmacophore for MAO inhibition, suggests that this compound derivatives are promising candidates for the development of new antidepressant agents.
Analgesic and Anti-inflammatory Activity Studies
Hydrazide and hydrazone derivatives have been the focus of numerous studies for their analgesic and anti-inflammatory properties. semanticscholar.orgbrieflands.comnih.govnih.gov A study on novel hydrazide and hydrazone derivatives showed that most of the synthesized compounds induced a significant reduction in the writhing response in an acetic acid-induced pain model in mice. semanticscholar.orgbrieflands.com Another study on a series of hydrazone derivatives also reported significant antinociceptive effects in both acetic acid-induced writhing and formalin-induced nociception tests. nih.gov
The anti-inflammatory activity of hydrazone derivatives has also been well-documented. nih.govdntb.gov.ua For instance, a study on N-pyrrolylcarbohydrazide and its pyrrole (B145914) hydrazone derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govdntb.gov.ua Furthermore, the previously mentioned research on indane propanamides as TRPV1 antagonists also highlighted their excellent analgesic activity. nih.govdoi.org The convergence of findings from studies on both hydrazones and indane derivatives strongly supports the potential of this compound derivatives as a promising scaffold for the development of new analgesic and anti-inflammatory agents.
Anti-inflammatory Activity of Selected Hydrazide and Hydrazone Derivatives
| Compound | Dose (mg/kg) | Model | Observed Effect |
|---|---|---|---|
| N-pyrrolylcarbohydrazide (1) | 20 | Carrageenan-induced paw edema | Significant edema reduction |
| Pyrrole hydrazone (1A) | 20 | Carrageenan-induced paw edema | Pronounced edema reduction |
Antiviral Activity Studies
A review of available scientific literature did not yield specific research focused on the antiviral activity of compounds directly derived from this compound. While the broader class of hydrazine and hydrazone derivatives has been investigated for potential antiviral properties against various viruses, studies specifically incorporating the indan (B1671822) moiety are not prominently documented in published research. researchgate.netresearchgate.netosi.lviscientific.orgmdpi.com
Antimalarial Activity Studies
Antiproliferative Activity on Cell Lines
Significant research has been conducted on the antiproliferative effects of indanone-based thiazolyl hydrazone derivatives, which are structurally related to this compound. A series of these compounds demonstrated notable anti-cancer activity against various colon cancer cell lines.
One particular compound, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), was found to be more effective than irinotecan, a standard chemotherapy drug, against HT-29, COLO 205, and KM 12 colon cancer cells. Mechanistic studies revealed that ITH-6 induces cell cycle arrest in the G2/M phase, promotes apoptosis (programmed cell death), and increases reactive oxygen species (ROS) levels, leading to a reduction in glutathione (GSH). The mode of action is believed to be related to the inhibition of tubulin polymerization during mitosis.
The table below summarizes the cytotoxic activity of selected thiazolyl hydrazone derivatives of 1-indanone on various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| ITH-6 | HT-29 | 0.41 ± 0.19 |
| ITH-6 | COLO 205 | Not Specified |
| ITH-6 | KM 12 | Not Specified |
| Other Derivatives | Various Colon Cancer | 0.41 to 6.85 |
Data is presented as the concentration required to inhibit cell growth by 50% (IC₅₀).
Antiprotozoal Activity Studies
While research specifically targeting this compound derivatives for antiprotozoal activity is limited, studies on other molecules containing a hydrazine moiety have shown some potential. For instance, a series of synthesized bicyclic hydrazine esters, derived from benzotropolone, were evaluated for their in vitro activity against several protozoal parasites. nih.gov
These compounds showed little to no effect against Leishmania donovani and Plasmodium falciparum. However, several of the derivatives exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with IC₅₀ values ranging from 15.8 to 41.0 µM. nih.gov These activity levels are comparable to the drug benznidazole (B1666585) (IC₅₀ of 6.0 µM). nih.gov Furthermore, studies on hydrazinated geraniol (B1671447) derivatives demonstrated low micromolar activity against various parasites, including Trypanosoma brucei rhodesiense (IC₅₀ values of 0.56-1.26 µM) and intracellular Trypanosoma cruzi (IC₅₀ values of 4.90-6.30 µM). nih.gov These findings suggest that the hydrazine functional group may be a useful component in the design of new antiprotozoal agents.
Insecticidal and Pesticidal Activity Research
The indane scaffold has been successfully incorporated into novel insecticides. mdpi.com In an effort to discover new compounds with high efficacy, researchers introduced indane and its analogs into the structure of chlorantraniliprole (B1668704), a known diamide (B1670390) insecticide. A series of these new derivatives were synthesized and tested for their biological activity.
The results showed that all the synthesized compounds exhibited good insecticidal activity against the oriental armyworm, Mythimna separata. mdpi.com Notably, compound 8q showed 80% insecticidal activity at a concentration of 0.8 mg/L, which was slightly better than the parent compound, chlorantraniliprole. mdpi.com At a higher concentration of 4 mg/L, compounds 8c and 8q demonstrated 90% and 100% activity, respectively. mdpi.com Structure-activity relationship (SAR) analysis indicated that the rigid indane moiety significantly influenced the insecticidal activity, particularly when in the R-configuration. mdpi.com These results suggest that chlorantraniliprole derivatives containing an indane group are promising lead compounds for the development of new insecticides. mdpi.com
The table below details the insecticidal activity of selected indane-containing compounds against Mythimna separata.
| Compound | Concentration (mg/L) | Insecticidal Activity (%) |
| 8c | 4 | 90 |
| 8i | 0.8 | 60 |
| 8q | 4 | 100 |
| 8q | 0.8 | 80 |
| Chlorantraniliprole | 4 | >80 (approx.) |
| Chlorantraniliprole | 0.8 | <80 (approx.) |
Plant Growth Regulatory Effects
No specific studies or data were found in the reviewed scientific literature concerning the effects of this compound or its direct derivatives as plant growth regulators. The field of plant growth regulators (PGRs) involves a wide range of natural and synthetic compounds, such as auxins and gibberellins, but research has not yet extended to the indan-hydrazine chemical class. mdpi.comgard.inbyjus.commdpi.com
Structure Activity Relationship Sar Studies
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of indan-1-yl-hydrazine derivatives is significantly influenced by the electronic and steric properties of substituents on both the aromatic and aliphatic rings of the indan (B1671822) scaffold. These modifications can alter the molecule's affinity for its biological target, as well as its pharmacokinetic properties.
Electronic Effects: The electronic nature of substituents on the aromatic ring of the indan moiety can modulate the compound's interaction with target proteins. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electron density of the aromatic ring and the hydrazine (B178648) moiety, which can in turn affect hydrogen bonding and electrostatic interactions with the receptor. For instance, the introduction of EWGs could enhance binding affinity by participating in hydrogen bonding. researchgate.net
Steric Effects: The size and shape of substituents, or their steric properties, play a crucial role in determining how the molecule fits into the binding pocket of a receptor. Bulky substituents on the indan ring can create steric hindrance, which may either prevent the molecule from binding effectively or, conversely, enhance selectivity by favoring a specific binding conformation. nih.gov The position of the substituent is also critical; for example, substitution at different positions on the aromatic ring can lead to varied biological outcomes due to different spatial arrangements within the binding site.
The interplay between electronic and steric effects is complex. A substituent that is electronically favorable may be sterically hindered, leading to a trade-off in activity. Therefore, a careful balance of these properties is often necessary to optimize the biological activity of this compound derivatives.
| Substituent Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |
| 4-position (aromatic) | Electron-donating | Small | Potential increase in activity |
| 5-position (aromatic) | Electron-withdrawing | Medium | May enhance selectivity |
| 6-position (aromatic) | Electron-donating | Large | Potential decrease due to steric clash |
| 2-position (aliphatic) | Neutral | Small | May influence conformational preference |
| 3-position (aliphatic) | Neutral | Varies | Can impact binding pocket interactions |
Identification of Key Structural Features for Enhanced Potency and Selectivity
Through systematic modification of the this compound scaffold, key structural features that are essential for enhanced potency and selectivity can be identified. These features often relate to specific interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
One of the most crucial features is the hydrazine moiety itself, which can act as a hydrogen bond donor and acceptor. Modifications of the terminal nitrogen of the hydrazine, for example, by forming hydrazones, can significantly alter the biological activity profile. The nature of the substituent on the second nitrogen atom is a key determinant of potency and selectivity.
The indan scaffold provides a defined three-dimensional structure. The relative stereochemistry at the 1-position of the indan ring, where the hydrazine group is attached, can be critical for activity. Different stereoisomers may exhibit vastly different biological activities due to the specific orientation of the hydrazine group in the receptor's binding site.
Furthermore, the aromatic part of the indan ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. The planarity and electron density of this ring system are therefore important for optimizing such interactions.
| Structural Feature | Interaction Type | Contribution to Activity |
| Hydrazine -NH2 | Hydrogen Bonding | Potency and target recognition |
| Indan Aromatic Ring | π-π Stacking, Hydrophobic | Affinity and Selectivity |
| Stereocenter at C1 | Conformational Lock | Selectivity and Potency |
| Substituents on Indan | Fine-tuning Interactions | Potency, Selectivity, Pharmacokinetics |
Correlation between Molecular Structure and Observed Mechanistic Pathways
For instance, if this compound acts as an enzyme inhibitor, its structure must be complementary to the enzyme's active site. The hydrazine moiety might form a covalent bond with a cofactor or an amino acid residue, leading to irreversible inhibition. Alternatively, the molecule could be a competitive inhibitor, reversibly binding to the active site and preventing the natural substrate from binding.
Computational studies, such as molecular docking and quantum chemical calculations, can provide insights into the plausible binding modes and reaction mechanisms. nih.gov For example, density functional theory (DFT) can be used to explore the reactivity of the hydrazine group and how it might be involved in the biological mechanism of action. nih.gov These theoretical approaches, combined with experimental data, help to build a comprehensive picture of how the molecular structure of this compound derivatives translates into their observed biological activities and mechanistic pathways.
| Molecular Feature | Potential Mechanistic Role |
| Hydrazine Moiety | Covalent bond formation, Nucleophilic attack, Hydrogen bonding with active site residues |
| Indan Scaffold | Orienting the molecule in the binding pocket, Hydrophobic interactions |
| Aromatic Ring Substituents | Modulating electronic properties of the pharmacophore, Influencing binding affinity and selectivity |
Advanced Applications in Organic and Medicinal Chemistry
Indan-1-YL-hydrazine Derivatives as Synthetic Synthons for Heterocyclic Chemistry
The hydrazine (B178648) group is a potent nucleophile, making this compound and its derivatives highly effective synthons for constructing a variety of nitrogen-containing heterocyclic systems. These heterocyclic cores are prevalent in pharmacologically active compounds. The primary utility of these synthons lies in their reaction with 1,3-dielectrophilic compounds, which serves as a cornerstone for the synthesis of five-membered rings like pyrazoles. researchgate.net
A fundamental and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. haldiagovtcollege.ac.innih.gov In this reaction, the this compound would act as the binucleophilic hydrazine component. The reaction typically proceeds through the formation of an intermediate hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The indane moiety remains as a substituent on the pyrazole nitrogen, imparting specific physicochemical properties to the final molecule.
Similarly, this compound can be utilized in the synthesis of 1,2,4-triazoles. Various synthetic strategies exist for forming the triazole ring, often involving the reaction of a hydrazine with reagents like formamide (B127407) or through multi-component reactions. researchgate.netmdpi.com For instance, substituted 1,2,4-triazoles can be prepared from hydrazines and formamide under microwave irradiation, a method that offers efficiency and tolerance to various functional groups. researchgate.net The incorporation of the indane group via this compound can influence the biological activity and pharmacokinetic profile of the resulting triazole derivatives.
The reactivity of the hydrazine moiety allows for its participation in a range of cyclization reactions to form not only simple heterocycles but also fused heterocyclic systems. mdpi.comsemanticscholar.org These reactions are crucial for creating complex molecular architectures that are often sought after in drug discovery.
Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazine Derivatives
| Heterocyclic System | General Precursors | Role of this compound |
| Pyrazoles | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Acts as the N1-substituent source |
| 1,2,4-Triazoles | Formamide, Amidines, Nitriles | Provides the N-N bond and a substituent |
| Fused Triazoles | Acylating agents followed by cyclization | Serves as the foundational hydrazine for annulation |
Role in the Development of Multi-Target Directed Ligands
The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. nih.govnih.gov This approach aims to design a single molecule that can simultaneously modulate multiple biological targets involved in the disease pathology. The indane scaffold, a core component of this compound, is a privileged structure in medicinal chemistry and has been central to the design of MTDLs for neurodegenerative diseases.
Specifically, derivatives based on the indanone framework (a close relative of indane) have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of Alzheimer's disease. haldiagovtcollege.ac.inrsc.org AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in the brain.
Research has led to the synthesis of novel indanone-based hybrids that exhibit significant inhibitory activity against both AChE and MAO-B. For example, a series of indanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids were developed, with the optimal compound showing excellent dual inhibition potency (AChE IC₅₀ = 0.054 µM; MAO-B IC₅₀ = 3.25 µM). haldiagovtcollege.ac.inrsc.org This compound also demonstrated moderate inhibition of amyloid-β aggregation and antioxidant properties, further highlighting the benefits of the MTDL approach. haldiagovtcollege.ac.in
The hydrazine moiety, historically a key feature in early monoamine oxidase inhibitors, can be incorporated into these indane-based scaffolds to create hydrazone derivatives with potent biological activity. researchgate.net While many early hydrazine MAOIs were irreversible inhibitors, modern drug design focuses on developing reversible and selective inhibitors to reduce side effects. researchgate.net The combination of the indane core for AChE inhibition and a carefully designed hydrazine-derived portion for MAO-B inhibition within a single molecule exemplifies the MTDL strategy.
Table 2: Indanone-Based Multi-Target Directed Ligands for Alzheimer's Disease
| Compound Class | Target 1 | Target 2 | Example IC₅₀ (AChE) | Example IC₅₀ (MAO-B) |
| Indanone-tetrahydropyridine hybrids | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | 0.054 µM | 3.25 µM |
| Indene-derived hydrazides | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | 13.86 µM | 48.55 µM |
| Cinnamic acid-inspired indanones | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | 0.113 µM | 0.26 µM |
Potential as Chemo-sensors and Analytical Reagents
The reactive nature of the hydrazine functional group makes its derivatives, including those of this compound, suitable candidates for the development of chemosensors and analytical reagents. The core principle often involves the reaction of the hydrazine or its hydrazone form with a specific analyte, leading to a detectable change in optical properties, such as color (colorimetric) or fluorescence (fluorometric). rsc.org
While direct applications of this compound as a chemosensor are an emerging area, the indane scaffold itself, particularly in the form of indane-1,3-dione, has been used to construct highly effective chemosensors for the detection of hydrazine. haldiagovtcollege.ac.indergipark.org.tr In an interesting reversal of roles, an indene-1,3-dione derivative was designed as a sensor that undergoes a distinct color change from violet to colorless and exhibits a "turn-on" fluorescent signal upon reaction with hydrazine. haldiagovtcollege.ac.indergipark.org.tr This reaction involves the blocking of an intramolecular charge transfer (ICT) process within the sensor molecule. haldiagovtcollege.ac.in
More broadly, hydrazone derivatives are widely recognized for their ability to act as chemosensors for various analytes, including metal ions and anions. rsc.orgmdpi.com The sensing mechanism typically relies on the coordination of the analyte by the nitrogen and oxygen atoms within the hydrazone structure, which perturbs the electronic system of the molecule and results in a spectroscopic response. For instance, hydrazones functionalized with quinoline moieties have been developed as colorimetric probes for anions like cyanide and fluoride, where the interaction induces deprotonation of the NH and OH groups, causing a visible color change.
By forming a hydrazone from this compound with a suitable aldehyde or ketone containing a chromophore or fluorophore, it is conceivable to design novel sensors where the indane moiety could modulate the sensor's selectivity, sensitivity, and photophysical properties. The rigid indane structure could influence the spatial arrangement of the binding site, potentially leading to enhanced recognition of specific analytes.
Table 3: Sensing Applications Based on Hydrazine and Indane Scaffolds
| Sensor Scaffold | Analyte | Sensing Principle | Detectable Change |
| Indene-1,3-dione derivative | Hydrazine | Reaction with analyte, blocking ICT | Colorimetric (Violet to Colorless) & Fluorometric (Turn-on) |
| Quinoline-based Dinitrophenyl hydrazone | Anions (CN⁻, F⁻) | Deprotonation of NH/OH groups | Colorimetric (Yellow to Magenta) |
| Pyrrole-based Hydrazine | Copper (II) ions | Metal-ligand coordination | Colorimetric |
Conclusion and Future Research Directions
Current Understanding and Research Gaps for Indan-1-YL-hydrazine
Currently, specific research dedicated exclusively to this compound (CAS Number: 91182-13-7) is sparse in publicly available scientific literature. guidechem.comaksci.com Its basic chemical properties are known, with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.2 g/mol . guidechem.com However, detailed experimental data on its physicochemical characteristics, reactivity, and biological profile are largely unpublished.
The primary research gap is the lack of comprehensive studies to characterize this compound and explore its potential applications. The indane nucleus and its analogues (Indene, 1-Indanone (B140024), and 1,3-Indandione) are known to possess a wide array of biological activities, serving as scaffolds for anticancer, anti-inflammatory, and neuroprotective agents. eburon-organics.comresearchgate.net Similarly, hydrazine (B178648) derivatives are integral to compounds with antitubercular, antimicrobial, anticonvulsant, and antidepressant properties. scispace.comnih.govnih.govmaterialsciencejournal.org The absence of research on this compound represents a missed opportunity to investigate the synergistic or novel properties that may arise from the combination of these two pharmacologically important moieties.
Prospective Avenues for Synthetic Development
The synthesis of this compound is not widely detailed, but prospective routes can be logically derived from established chemical transformations of its precursors, primarily 1-indanone. 1-Indanone is a readily available starting material that can be synthesized through methods like the cyclization of phenylpropionic acid or the oxidation of indane. wikipedia.orgbeilstein-journals.org
A plausible and direct synthetic pathway involves the reaction of 1-indanone with hydrazine. This reaction typically yields a hydrazone, which can subsequently be reduced to the corresponding hydrazine. libretexts.org This two-step process is a standard method for converting ketones to hydrazines.
Furthermore, the chirality at the 1-position of the indane ring is a crucial aspect, as stereochemistry often dictates biological activity. Chiral 1-aminoindanes, close structural analogues, are vital components in pharmaceuticals like rasagiline, used for Parkinson's disease. thieme-connect.degoogle.com Therefore, developing asymmetric synthetic routes to obtain specific enantiomers of this compound is a highly valuable research direction. Various asymmetric methods, including the use of chiral auxiliaries, organocatalysis, and biocatalysis, could be explored. researchgate.netacs.orgjocpr.com
Table 1: Potential Synthetic Strategies for this compound
| Precursor | Key Reaction Steps | Potential Advantages |
|---|---|---|
| 1-Indanone | 1. Reaction with hydrazine hydrate (B1144303) to form 1-indanone hydrazone. 2. Reduction of the hydrazone (e.g., using NaBH₃CN, catalytic hydrogenation). | Straightforward, uses readily available starting materials. wikipedia.orglibretexts.orgchemicalbook.com |
| 1-Indanone | Diastereoselective reduction of a ketimine formed with a chiral auxiliary (e.g., (R)-phenylglycine amide), followed by hydrazinolysis. | Established method for asymmetric synthesis of related 1-aminoindanes, adaptable for high enantiomeric purity. researchgate.net |
| 2-Alkenylbenzaldimines | Asymmetric Brønsted acid-catalyzed iminium ion cyclization. | Provides access to chiral 1-aminoindene derivatives which can be further functionalized and reduced. thieme-connect.dersc.org |
Emerging Areas in Biological and Pharmacological Research
Given the rich pharmacology associated with its constituent parts, this compound and its derivatives are promising candidates for several therapeutic areas. The indane scaffold itself is associated with anti-inflammatory, anticancer, and neuroprotective activities. eburon-organics.comtudublin.ieresearchgate.net Hydrazones and hydrazides are well-known for their broad spectrum of bioactivity, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects. scispace.comnih.gov
Emerging research could focus on the following areas:
Neuroprotective Agents: 1-Indanone derivatives are precursors to drugs used in the treatment of Alzheimer's disease. beilstein-journals.orgnih.gov The structural similarity of this compound to known neuroprotective aminoindanes suggests its potential as a scaffold for novel central nervous system (CNS) agents. eburon-organics.comajrconline.org
Anticancer Activity: Substituted indane and indene structures are being explored for their ability to target various oncologic pathways. eburon-organics.com The antiproliferative activity of some indan-1,3-dione derivatives has also been noted. nih.gov Investigating the anticancer potential of this compound derivatives is a logical next step.
Anti-inflammatory Agents: Indane dimers have shown significant anti-inflammatory activity, modulating cytokine release and inhibiting enzymes like 5-lipoxygenase. nih.gov The hydrazine moiety is also present in many anti-inflammatory compounds. nih.gov This dual heritage makes this compound a strong candidate for development as a novel anti-inflammatory drug.
Antimicrobial and Antiviral Agents: Both indanone and hydrazine derivatives have reported antimicrobial and antiviral properties. beilstein-journals.orgnih.gov This suggests that this compound could serve as a basis for the development of new agents against various pathogens.
Table 2: Known Biological Activities of Related Scaffolds
| Scaffold | Reported Biological Activities |
|---|---|
| Indane/Indanone | Neuroprotective, Anti-inflammatory, Anticancer, Antiviral, Antimicrobial, Analgesic. eburon-organics.combeilstein-journals.orgresearchgate.netnih.govnih.gov |
| Hydrazine/Hydrazone | Antimicrobial, Antitubercular, Anticonvulsant, Antidepressant, Anti-inflammatory, Analgesic, Anticancer. scispace.comnih.govnih.govmaterialsciencejournal.org |
Integration of Computational and Experimental Approaches in Future Studies
To accelerate the exploration of this compound's therapeutic potential, a modern drug discovery workflow integrating computational and experimental methods is essential. chemicalbook.com
Computational Modeling: In silico techniques can predict the drug-likeness and potential biological activities of this compound and its virtual derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to hydrazone derivatives, can help identify the key structural features required for a specific biological effect. chemicalbook.com Molecular docking simulations can predict how these molecules might bind to specific biological targets, such as enzymes or receptors implicated in disease, guiding the design of more potent and selective compounds. nih.gov
High-Throughput Screening: Computationally designed libraries of this compound derivatives can be synthesized and subjected to high-throughput experimental screening against a panel of biological targets to identify lead compounds.
Synergistic Workflow: This integrated approach allows for a more rational and efficient discovery process. Computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the predictive power of the computational models. This iterative cycle of design, synthesis, testing, and modeling can significantly shorten the timeline and reduce the costs associated with developing new therapeutic agents from this promising chemical scaffold.
Q & A
Q. What are the standard synthetic routes for preparing Indan-1-YL-hydrazine derivatives, and how can reaction conditions be optimized?
this compound derivatives can be synthesized via condensation reactions with aldehydes or ketones to form hydrazones. For example, phenylhydrazine analogs are typically prepared by refluxing hydrazine derivatives with carbonyl compounds in ethanol under acidic or neutral conditions . Optimization involves adjusting solvent polarity (e.g., 95% ethanol), temperature (reflux at ~80°C), and stoichiometric ratios to maximize yield. Monitoring reaction progress via TLC or NMR is critical to prevent over-reaction or side products like azines .
Q. Which analytical techniques are most effective for characterizing this compound compounds?
Key techniques include:
- NMR spectroscopy : To confirm hydrazone formation (e.g., disappearance of carbonyl peaks and appearance of NH/CH=N signals) .
- Mass spectrometry : For molecular weight verification, particularly for derivatives like 4-amidinoindan-1-one-2'-amidinohydrazone (C₁₁H₁₄N₆) .
- X-ray crystallography : To resolve structural ambiguities, as demonstrated in studies of bis-imidazole benzylidene hydrazine derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .
- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric species.
- Replication under controlled conditions : Compare results with literature protocols for phenylhydrazine derivatives, ensuring reagent purity and anhydrous conditions .
Q. What mechanistic insights exist for this compound participation in heterocyclic synthesis?
this compound can act as a precursor in Fischer indole synthesis, analogous to phenylhydrazine. The mechanism involves acid-catalyzed cyclization of hydrazones, followed by [3,3]-sigmatropic rearrangement and ammonia elimination to form indole cores . Advanced studies use isotopic labeling (e.g., ¹⁵N) or computational modeling to track intermediate formation and regioselectivity.
Q. How can crystallographic data improve the design of this compound-based materials?
Single-crystal X-ray diffraction provides precise bond angles and packing patterns, critical for applications in coordination chemistry or catalysis. For example, bis-imidazole hydrazine derivatives exhibit planar geometries that facilitate π-π stacking, which can be exploited in supramolecular assembly . Pairing crystallography with DFT calculations helps predict electronic properties and reactivity .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., ammonia during Fischer indole synthesis) .
- Waste disposal : Segregate hydrazine-containing waste and neutralize with acidic solutions before professional disposal .
Q. How can researchers design robust assays for quantifying this compound in complex mixtures?
Adapt protocols from phenylhydrazine analysis:
- Spectrophotometry : React with phosphomolybdic acid (PMA) to form colored complexes measurable at 650–700 nm .
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) and 0.1 M HCl as the mobile phase to enhance peak resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
